![molecular formula C23H20Cl2N4OS B2640410 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1242974-77-1](/img/structure/B2640410.png)
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Description
The compound contains several functional groups, including a piperazine ring, a thieno[3,2-d]pyrimidin-4-one moiety, and chloro-methylphenyl groups. Piperazine is a common structural motif found in pharmaceuticals and agrochemicals . The thieno[3,2-d]pyrimidin-4-one moiety is a heterocyclic compound that is often found in various biologically active compounds.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Protodeboronation of boronic esters is a common reaction in organic synthesis .Scientific Research Applications
Organic Synthesis and Catalysis
Protodeboronation Reactions: Protodeboronation of alkyl boronic esters is a valuable transformation in organic synthesis. Recent studies have reported catalytic protodeboronation of alkyl boronic esters using a radical approach. This compound could serve as a substrate in such reactions, leading to functionalized products.
Heterocyclic Chemistry
Imidazole Synthesis: Imidazoles are essential heterocyclic motifs in functional molecules. While not directly an imidazole, this compound’s structural features could inspire novel methods for regiocontrolled synthesis of substituted imidazoles .
properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4OS/c1-14-6-7-15(24)12-19(14)28-8-10-29(11-9-28)23-26-20-17(13-31-21(20)22(30)27-23)16-4-2-3-5-18(16)25/h2-7,12-13H,8-11H2,1H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRHATWMDKLBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one |
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